Sodium N-lauroylsarcosinate

Catalog No.
S1511792
CAS No.
137-16-6
M.F
C15H29NNaO3
M. Wt
294.39 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium N-lauroylsarcosinate

CAS Number

137-16-6

Product Name

Sodium N-lauroylsarcosinate

IUPAC Name

sodium;2-[dodecanoyl(methyl)amino]acetate

Molecular Formula

C15H29NNaO3

Molecular Weight

294.39 g/mol

InChI

InChI=1S/C15H29NO3.Na/c1-3-4-5-6-7-8-9-10-11-12-14(17)16(2)13-15(18)19;/h3-13H2,1-2H3,(H,18,19);

InChI Key

BZXMNFQDWOCVMU-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC(=O)N(C)CC(=O)[O-].[Na+]

Synonyms

Gardol, lauroyl sarcosine, N-dodecanoyl-N-methylglycine, N-lauroyl sarcosinate, N-lauroyl sarcosine, N-lauroyl-N-methylaminoacetic acid, N-lauroylsarcosinate, N-lauroylsarcosine, N-lauroylsarcosine sodium salt, N-methyl-N-(1-oxododecyl)glycine sodium salt (1:1), sarcosyl NL, sarkosyl, sarkosyl L, sarkosyl NL, sarkosyl NL 30, sarkosyl, ammonium salt, sarkosyl, potassium salt, sodium lauroyl sarcosinate, sodium N-lauroyl sarcosinate, sodium N-lauroylsarcosinate, sodium N-laurylsarcosinate

Canonical SMILES

CCCCCCCCCCCC(=O)N(C)CC(=O)O.[Na]

Isomeric SMILES

CCCCCCCCCCCC(=O)N(C)CC(=O)[O-].[Na+]

The exact mass of the compound Sodium N-lauroylsarcosinate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 117874. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Technology, Industry, and Agriculture - Household Products - Detergents - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

Sodium N-lauroylsarcosinate (CAS 137-16-6), commonly known as Sarkosyl, is a high-performance, amino acid-derived anionic surfactant characterized by a hydrophobic 12-carbon lauroyl chain and a hydrophilic sarcosine carboxylate group [1]. From a procurement perspective, it is highly valued for its exceptional mildness, robust foaming capabilities, and broad pH stability compared to traditional alkyl sulfates . Unlike standard carboxylates, it maintains structural integrity and detergency in hard water environments and exhibits unique solubility profiles in concentrated salt solutions. These baseline properties make it a critical raw material for sulfate-free personal care formulations, industrial detergents, and specialized molecular biology lysis buffers where protein preservation and chaotropic salt compatibility are required.

Substituting Sodium N-lauroylsarcosinate with generic alternatives like Sodium Lauryl Sulfate (SLS/SDS) or traditional carboxylate soaps frequently fails due to critical chemical incompatibilities and performance deficits. In molecular biology and diagnostic procurement, substituting with SDS is catastrophic for RNA extraction because SDS precipitates in the presence of potassium salts and high concentrations of chaotropic agents (like guanidine thiocyanate), ruining nucleic acid yields [1]. In personal care and industrial formulation, generic soaps fail in hard water by forming insoluble calcium scum, while SLS causes unacceptable levels of protein denaturation and skin barrier disruption . Furthermore, replacing it with ethoxylated mild surfactants like SLES introduces 1,4-dioxane regulatory concerns, making the sarcosinate an irreplaceable sulfate-free, chaotrope-compatible, and hard-water-resilient choice.

Significantly Lower Protein Denaturation vs. Sodium Lauryl Sulfate

In standardized Zein tests, which measure protein denaturation as a proxy for structural disruption and skin irritation, Sodium N-lauroylsarcosinate demonstrates substantially lower protein dissolution compared to Sodium Lauryl Sulfate (SLS). Formulator data shows SLS dissolving approximately 3070-3080 mg zein/g solid, while the sarcosinate dissolves only ~2170 mg/g. Independent nitrogen-based assays confirm this trend, showing SLS dissolving 572 mg N/100 mL versus 321 mg N/100 mL for the sarcosinate [1]. This quantitative reduction in denaturing power proves its superiority for mild formulations.

Evidence DimensionZein protein dissolution (mg zein/g solid surfactant)
Target Compound Data~2170 mg/g
Comparator Or BaselineSLS (~3070-3080 mg/g)
Quantified Difference~30% reduction in dissolved protein mass
ConditionsStandardized in vitro Zein dissolution assay at equivalent active concentrations

Allows formulators to achieve high-foaming cleansing without the severe barrier disruption and protein unfolding associated with standard sulfates.

Superior Solubility in Chaotropic Buffers for Nucleic Acid Extraction

In nucleic acid extraction workflows, the choice of lysis detergent is constrained by buffer compatibility. Sodium Dodecyl Sulfate (SDS) is notoriously incompatible with chaotropic salts and low temperatures, precipitating out of solution and trapping nucleic acids [1]. In contrast, Sodium N-lauroylsarcosinate remains completely soluble and active in concentrated guanidine hydrochloride and guanidine isothiocyanate solutions[1]. Furthermore, it avoids the potassium-salt precipitation issues inherent to SDS , making it the mandatory surfactant for TRIzol-based and column-based RNA extraction kits.

Evidence DimensionSolubility in concentrated guanidine/potassium buffers
Target Compound DataRemains soluble and active
Comparator Or BaselineSDS (Precipitates out of solution)
Quantified DifferenceBinary solubility difference (soluble vs. insoluble) under extraction conditions
ConditionsPresence of chaotropic salts (e.g., guanidine isothiocyanate) or low temperatures

Essential for molecular biology procurement, as it enables the formulation of stable, high-efficiency RNA extraction kits where SDS would fail.

Enhanced Foam Stability in Hard Water and Sebum

A major procurement failure point for traditional fatty acid soaps is their interaction with calcium and magnesium ions, forming insoluble soap scum. Sodium N-lauroylsarcosinate exhibits superior hard water tolerance, maintaining high foam volume and detergency even in elevated mineral conditions [1]. Additionally, it resists sebum-induced defoaming significantly better than SLS, ensuring stable lather in real-world cleansing and industrial degreasing applications without requiring excessive chelating agents [2].

Evidence DimensionFoam stability and calcium tolerance
Target Compound DataMaintains high foam volume and detergency
Comparator Or BaselineTraditional soaps (form insoluble scum); SLS (reduced lather with sebum)
Quantified DifferenceSignificantly higher lather retention in hard water/sebum mixtures
ConditionsAqueous solutions with elevated calcium/magnesium hardness and added lipids

Ensures reliable product performance and consumer satisfaction in regions with hard water, reducing the need for excessive chelating agents in the formula.

High Surface Activity and Low Critical Micelle Concentration

Sodium N-lauroylsarcosinate is a highly efficient amphiphilic compound with a Critical Micelle Concentration (CMC) of approximately 13-14 mM, at which it reduces the surface tension of water from 72 mN/m to approximately 30 mN/m [1]. When utilized as a co-surfactant in mixed micelle systems (e.g., with SDS or amphoterics), it exhibits synergistic surface activity, further driving the minimum surface tension down to ~25 mN/m [2]. This high surface activity directly translates to lower required active dosing in formulations.

Evidence DimensionSurface tension at CMC
Target Compound Data~30 mN/m (pure); ~25 mN/m (mixed systems)
Comparator Or BaselineWater (72 mN/m)
Quantified DifferenceReduces surface tension by >40 mN/m
ConditionsAqueous solution at room temperature

Lowers the required active surfactant concentration needed to achieve optimal wetting, foaming, and emulsification, optimizing raw material costs.

Molecular Biology Lysis Buffers and RNA Extraction Kits

Leveraging its unique solubility in guanidine thiocyanate and potassium-rich buffers [1], this compound is the standard detergent for high-yield RNA extraction reagents, preventing the catastrophic precipitation associated with SDS.

Sulfate-Free, Low-Irritation Personal Care Formulations

Directly downstream of its low Zein protein denaturation scores, it is selected as a primary or secondary surfactant in baby shampoos, facial cleansers, and premium oral care products to minimize barrier disruption.

Hard-Water Resilient Industrial Cleaners

Due to its resistance to calcium ion precipitation and sebum defoaming [2], it is procured for industrial surface cleaners and automotive washes where variable water hardness would otherwise cause traditional soaps to fail.

Mild Protein Solubilization in Proteomics

Because it forms smaller micelles and binds proteins less aggressively than SDS, it is utilized to solubilize inclusion bodies and separate soluble proteins from insoluble neuropathological fibrils with minimal irreversible denaturation[3].

Physical Description

Dry Powder, Liquid; Liquid
White powder; [Sigma-Aldrich MSDS]

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

294.20451307 g/mol

Monoisotopic Mass

294.20451307 g/mol

Heavy Atom Count

20

UNII

632GS99618

GHS Hazard Statements

Aggregated GHS information provided by 750 companies from 18 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 35 of 750 companies. For more detailed information, please visit ECHA C&L website;
Of the 16 notification(s) provided by 715 of 750 companies with hazard statement code(s):;
H315 (80.7%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (79.72%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (20.14%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H330 (79.16%): Fatal if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Detergents

Vapor Pressure

0.02 [mmHg]

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Other CAS

137-16-6

Metabolism Metabolites

Acyl sarcosines can be absorbed following oral or dermal contact, while nitrosamines can enter the body via ingestion, inhalation, or dermal contact. Once in the body, nitrosamines are metabolized by cytochrome P-450 enzymes, which essentially activates them into carcinogens. Sarcosine is metabolized to glycine by the enzyme sarcosine dehydrogenase. (A2878, A2879, L1892)

Wikipedia

Sodium_lauroyl_sarcosinate

Use Classification

EPA Safer Chemical Functional Use Classes -> Surfactants
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Cosmetics -> Cleansing; Foaming; Skin conditioning; Antistatic; Viscosity controlling; Hair conditioning; Surfactant; Emulsifying

General Manufacturing Information

Petroleum Lubricating Oil and Grease Manufacturing
Miscellaneous Manufacturing
Wholesale and Retail Trade
Not Known or Reasonably Ascertainable
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Glycine, N-methyl-N-(1-oxododecyl)-, sodium salt (1:1): ACTIVE

Dates

Last modified: 08-15-2023

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